Cas no 52709-83-8 (4'-Butyl-1,1'-biphenyl-4-carbonitrile)
4'-Butyl-1,1'-biphenyl-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4'-Butyl-[1,1'-biphenyl]-4-carbonitrile
- 4-n-butyl-4-cyanobiphenyl
- 4-Butyl-4?cyanobiphenyl
- 4-n-Butyl-4?cyanobiphenyl
- 4-Butyl-4'-cyanobiphenyl
- 4-n-Butyl-4'-cyanobiphenyl
- 4-(4-butylphenyl)benzonitrile
- 4-Butyl-4’-cyanobiphenyl
- 4-CYANO-4'-OCTYLBIPHENYL
- 4'-Butyl-4-biphenylcarbonitrile
- 4'-Butyl[1,1'-biphenyl]-4-carbonitrile
- 4-Cyano-4'-butylbiphenyl
- 4-n-Butyl-4′-cyanobiphenyl
- 4-n-octyl-4'-cyanobiphenyl
- 4-n-pentyl-4'-cyanobiphenyl
- 4-Pentyl-4'-cyanobiphenyl
- 4CB
- 4-(4'-Butylphenyl)benzonitrile
- [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-
- 4'-Butylbiphenyl-4-carbonitrile
- 4'-Butyl-4-cyanobiphenyl
- (1,1'-Biphenyl)-4-carbonitrile, 4'-butyl-
- 4-(4-butylphenyl)benzenecarbonitrile
- 4'-Butyl(1,1'-biphenyl)-4-carbonitrile
- C17H17N
- PubChem2523
- MFCD00506009
- A829212
- J-514850
- PJPLBHHDTUICNN-UHFFFAOYSA-N
- 52709-83-8
- AKOS015836413
- AMY25184
- DTXSID0068785
- EINECS 258-119-0
- DS-15530
- 4-n-Butyl-4 inverted exclamation marka-cyanobiphenyl
- SY049199
- 4-Butyl-4 inverted exclamation mark -cyanobiphenyl
- SCHEMBL2034343
- FT-0640097
- NS00032557
- 4'-Butyl[1,1'-biphenyl]-4-carbonitrile #
- RL8FB56WM3
- B4923
- CS-W010328
- DB-009036
- 4-Cyano-4'-Butyl Biphenyl
- 4'-Butyl-1,1'-biphenyl-4-carbonitrile
-
- MDL: MFCD00506009
- Inchi: 1S/C17H17N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h5-12H,2-4H2,1H3
- InChI Key: PJPLBHHDTUICNN-UHFFFAOYSA-N
- SMILES: N#CC1C=CC(=CC=1)C1C=CC(=CC=1)CCCC
Computed Properties
- Exact Mass: 235.13600
- Monoisotopic Mass: 235.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.04
- Melting Point: 47.0 to 51.0 deg-C
- Boiling Point: 195°C/2mmHg(lit.)
- Flash Point: 210-212°C/2mm
- Refractive Index: 1.576
- PSA: 23.79000
- LogP: 4.56788
- Solubility: Not determined
4'-Butyl-1,1'-biphenyl-4-carbonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:3276
- Hazard Category Code: 20/21/22-36/37/38-65-20/21
- Safety Instruction: S26; S36/37/39
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Risk Phrases:R20/21/22
- Packing Group:III
- Safety Term:6.1
- Packing Group:III
- Hazard Level:6.1
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4'-Butyl-1,1'-biphenyl-4-carbonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4'-Butyl-1,1'-biphenyl-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B814934-25g |
4-n-Butyl-4'-cyanobiphenyl |
52709-83-8 | 98% | 25g |
¥720.90 | 2022-09-29 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4923-25G |
4-Butyl-4'-cyanobiphenyl |
52709-83-8 | >98.0%(GC) | 25G |
¥1,925.00 | 2021-05-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015408-1g |
4'-Butyl-1,1'-biphenyl-4-carbonitrile |
52709-83-8 | 98% | 1g |
¥48 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015408-25g |
4'-Butyl-1,1'-biphenyl-4-carbonitrile |
52709-83-8 | 98% | 25g |
¥583 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015408-5g |
4'-Butyl-1,1'-biphenyl-4-carbonitrile |
52709-83-8 | 98% | 5g |
¥137 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N83380-25g |
4'-Butyl-[1,1'-biphenyl]-4-carbonitrile |
52709-83-8 | 25g |
¥1066.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N83380-5g |
4'-Butyl-[1,1'-biphenyl]-4-carbonitrile |
52709-83-8 | 5g |
¥316.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N83380-1g |
4'-Butyl-[1,1'-biphenyl]-4-carbonitrile |
52709-83-8 | 1g |
¥106.0 | 2021-09-08 | ||
| TRC | B815425-250mg |
4'-Butyl-[1,1'-biphenyl]-4-carbonitrile |
52709-83-8 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815425-500mg |
4'-Butyl-[1,1'-biphenyl]-4-carbonitrile |
52709-83-8 | 500mg |
$ 65.00 | 2022-06-06 |
4'-Butyl-1,1'-biphenyl-4-carbonitrile Suppliers
4'-Butyl-1,1'-biphenyl-4-carbonitrile Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4'-Butyl-1,1'-biphenyl-4-carbonitrile
Professional Introduction to 4'-Butyl-1,1'-biphenyl-4-carbonitrile (CAS No. 52709-83-8)
4'-Butyl-1,1'-biphenyl-4-carbonitrile, with the chemical formula C17H15N, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, identified by its unique CAS number 52709-83-8, has garnered attention due to its structural properties and potential applications in various scientific domains.
The molecular structure of 4'-Butyl-1,1'-biphenyl-4-carbonitrile consists of two biphenyl rings connected by a butyl group at the 4-position of one ring and a nitrile group at the 4-position of the other. This configuration imparts distinct electronic and steric properties, making it a valuable candidate for further investigation in material science and medicinal chemistry.
In recent years, researchers have been exploring the applications of biphenyl derivatives in the development of advanced materials and pharmaceuticals. The presence of the nitrile group in 4'-Butyl-1,1'-biphenyl-4-carbonitrile enhances its reactivity, allowing for various chemical modifications that can tailor its properties for specific uses.
One of the most promising areas of research involving CAS no 52709-83-8 is its potential as a building block for organic electronic materials. The biphenyl core is known for its stability and electron transport capabilities, which are crucial for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The nitrile group further contributes to these properties by influencing the electronic distribution within the molecule.
Recent studies have demonstrated that derivatives of biphenyl with nitrile groups exhibit excellent performance in optoelectronic devices. For instance, a study published in the Journal of Organic Electronics highlighted the use of biphenyl-based compounds in creating highly efficient OLEDs. The researchers found that incorporating a nitrile group at the para position significantly improved charge injection and transport properties.
The versatility of 4'-Butyl-1,1'-biphenyl-4-carbonitrile also extends to pharmaceutical applications. The nitrile group can be hydrolyzed to form a carboxylic acid, opening up possibilities for further functionalization. This transformation allows chemists to link the molecule to other pharmacophores, creating novel drug candidates with tailored biological activities.
In drug discovery, biphenyl derivatives have shown promise as intermediates for antiviral and anticancer agents. The rigid structure of biphenyl provides a stable scaffold for functional groups that can interact with biological targets. For example, research has indicated that biphenyl-based compounds can inhibit enzymes involved in viral replication and tumor growth.
The synthesis of CAS no 52709-83-8 involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by cyanation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve synthetic efficiency.
The chemical reactivity of the nitrile group in 4'-Butyl-1,1'-biphenyl-4-carbonitrile allows for diverse transformations, including reduction to an amine or conversion to an acid chloride. These intermediates are valuable in constructing more complex molecules used in pharmaceuticals and agrochemicals. Additionally, the butyl group provides steric hindrance that can influence molecular packing and interactions with biological targets.
In conclusion, 4'-Butyl-1,1'-biphenyl-4-carbonitrile represents a fascinating compound with broad applications in both materials science and pharmaceutical research. Its unique structural features make it a versatile building block for developing advanced materials and drug candidates. As research continues to uncover new methodologies for functionalizing biphenyl derivatives, the potential uses of this compound are likely to expand even further.
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